![molecular formula C20H17N3O4S B2405326 2-{[3-(2-Metoxibencil)-4-oxo-3,4-dihidro[1]benzofuro[3,2-d]pirimidin-2-il]tio}acetamida CAS No. 866867-10-9](/img/structure/B2405326.png)
2-{[3-(2-Metoxibencil)-4-oxo-3,4-dihidro[1]benzofuro[3,2-d]pirimidin-2-il]tio}acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxybenzyl group and a thioacetamide moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Aplicaciones Científicas De Investigación
2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro1
Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound can be explored as a lead compound for the development of new drugs, particularly in the areas of oncology and neurology.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms of action of related compounds.
Industrial Applications: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in organic synthesis .
Métodos De Preparación
The synthesis of 2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzofuran and a suitable aldehyde or ketone.
Introduction of the methoxybenzyl group: This step involves the alkylation of the benzofuro[3,2-d]pyrimidine core with 2-methoxybenzyl chloride under basic conditions.
Thioacetamide formation:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Análisis De Reacciones Químicas
2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Hydrolysis: The thioacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Mecanismo De Acción
The mechanism of action of 2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the thioacetamide moiety could form hydrogen bonds or coordinate with metal ions in the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide include other benzofuro[3,2-d]pyrimidines and their derivatives. Some examples are:
2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds have similar core structures but differ in the substituents attached to the benzofuro[3,2-d]pyrimidine ring.
1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: These compounds contain additional fused rings, which may confer different biological activities.
Thioxopyrimidines: These compounds share the thioacetamide moiety but have different core structures, leading to variations in their chemical and biological properties .
Propiedades
IUPAC Name |
2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-26-14-8-4-2-6-12(14)10-23-19(25)18-17(22-20(23)28-11-16(21)24)13-7-3-5-9-15(13)27-18/h2-9H,10-11H2,1H3,(H2,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBVCFYWBWJQBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
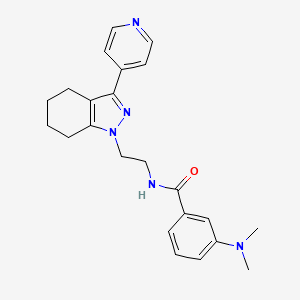

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)
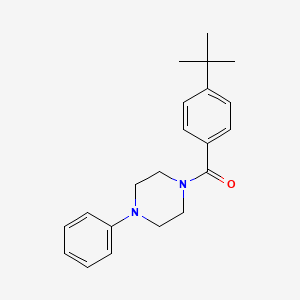
![3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2405247.png)
![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B2405250.png)
![Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2405251.png)

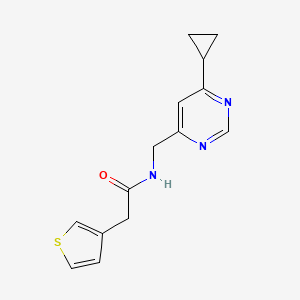
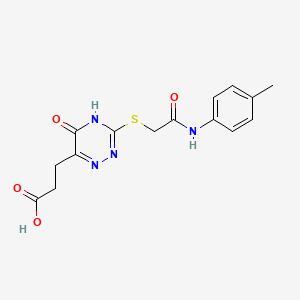
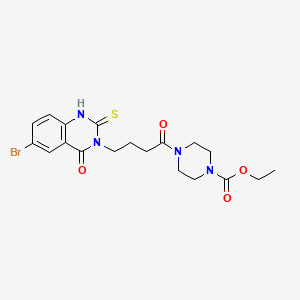
![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2405264.png)

